molecular formula C20H19ClFN5O4 B2981371 ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919009-70-4

ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No. B2981371
CAS RN: 919009-70-4
M. Wt: 447.85
InChI Key: HVOLZPYMGAISCH-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA, RNA, and ATP . The compound also contains a fluorobenzyl group and a chlorobenzyl group, which are aromatic compounds that have been halogenated .


Molecular Structure Analysis

The compound contains an imidazopurinone group, which would include a ring structure characteristic of purines. It also contains halogenated benzyl groups, which would include a benzene ring (a six-membered ring with alternating double bonds) with a halogen and a methyl group attached .


Chemical Reactions Analysis

Reactions of similar compounds could involve the breaking and forming of bonds in the ring structure, or the substitution of different groups on the benzyl rings . The presence of halogens could make the compound more reactive, as halogens are often good leaving groups .


Physical And Chemical Properties Analysis

Again, without specific information, I can only speculate on the properties of this compound. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of halogens might make it denser than similar compounds without halogens .

Scientific Research Applications

The compound ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate has several potential applications in scientific research due to its structural characteristics and biological activity. Here is a comprehensive analysis focusing on six unique applications:

Cancer Research

Due to the presence of the imidazo[2,1-f]purin-8(2H)-yl moiety, this compound may have applications in cancer research. Compounds with similar structures have been shown to possess anti-tumor properties . The chloro and fluoro substituents could potentially enhance the compound’s ability to inhibit cancer cell growth.

Antimicrobial Agents

The structural similarity to indole derivatives, which are known to exhibit antimicrobial activity, suggests that this compound could be developed as an antimicrobial agent . Its potential efficacy against a range of bacteria and fungi could be explored.

Agricultural Chemicals

The compound’s structural features, particularly the presence of a chloro-fluorobenzyl group, may make it a candidate for the development of novel agrochemicals . It could be tested for its effectiveness in protecting crops from pests or diseases.

properties

IUPAC Name

ethyl 2-[2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O4/c1-4-31-15(28)10-25-11(2)8-26-16-17(23-19(25)26)24(3)20(30)27(18(16)29)9-12-13(21)6-5-7-14(12)22/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOLZPYMGAISCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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